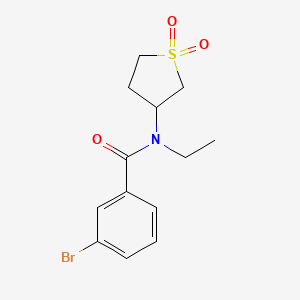
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a chemical compound characterized by its bromine atom, a dioxidotetrahydrothiophene moiety, and an ethylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps, starting with the bromination of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to produce sulfones.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The ethylbenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfones
Reduction: Bromides
Substitution: Amides or esters
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Research is ongoing to determine its efficacy and safety in medical treatments.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism by which 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxidotetrahydrothiophene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Similar structure but lacks the ethyl group.
3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar core structure with an acetamide group instead of benzamide.
3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide: Similar core structure with a propionamide group.
Uniqueness: The presence of the ethyl group in 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODAHWOCBSOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
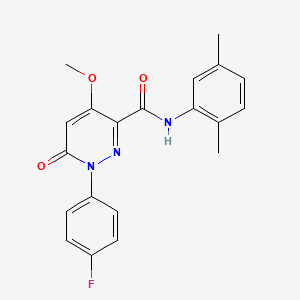
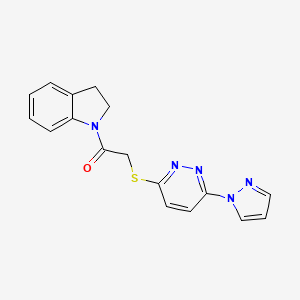

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)
![4-(dimethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2962475.png)
![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
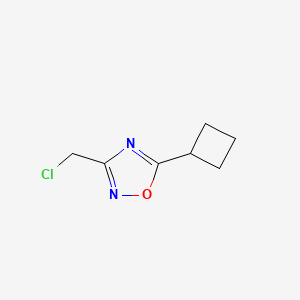
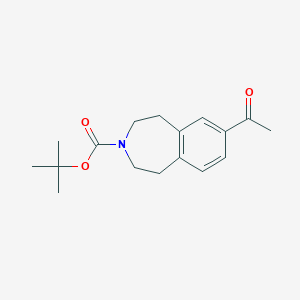
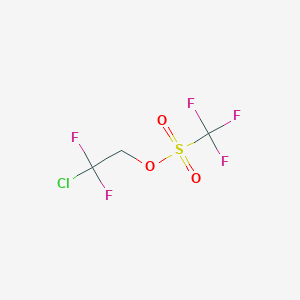
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
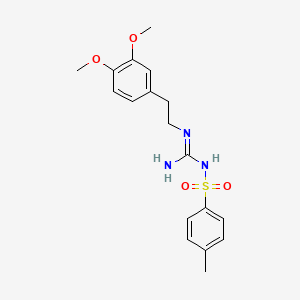
![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962491.png)
![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)
